N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-4-5-7-17(15)14-19(23)21-18-11-8-16(9-12-18)10-13-20(24)22(2)3/h4-9,11-12H,10,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHRJSNIYXNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(4-Aminophenyl)propanoic Acid
The synthesis begins with 3-(4-nitrophenyl)propanoic acid, which is reduced to 3-(4-aminophenyl)propanoic acid using hydrogenation (H₂, Pd/C) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C). The reduction proceeds quantitatively in ethanol at 25–40°C, yielding the amine intermediate.
Key spectroscopic data :
Formation of N,N-Dimethylpropanamide
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Subsequent reaction with dimethylamine (2 equiv) in the presence of triethylamine (TEA) yields N,N-dimethyl-3-(4-aminophenyl)propanamide.
Optimized conditions :
-
Solvent: Ethyl acetate
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Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C → 25°C (24 h)
Characterization :
-
¹³C NMR (CDCl₃): δ 172.1 (C=O), 138.5 (C-Ar), 129.8 (CH-Ar), 115.2 (CH-Ar), 40.3 (N(CH₃)₂), 35.8 (CH₂CO), 30.1 (CH₂NH).
Introduction of the 2-Methylphenyl Acetyl Group
Synthesis of 2-Methylphenyl Acetyl Chloride
2-Methylphenyl acetic acid is treated with oxalyl chloride (1.2 equiv) and catalytic DMF in DCM at 0°C. The reaction is exothermic, requiring controlled addition over 30 minutes. The resultant acyl chloride is used directly without purification.
Amide Coupling with 4-Aminophenylpropanamide
The N,N-dimethylpropanamide intermediate is dissolved in anhydrous DCM, cooled to 0°C, and treated with TEA (3 equiv). 2-Methylphenyl acetyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h. The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization (petroleum ether:ethyl acetate, 3:1).
Critical parameters :
-
Molar ratio : 1:1.1 (amine:acyl chloride)
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Solvent : Dichloromethane or ethyl acetate
Spectroscopic validation :
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.25–7.10 (m, 4H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 3.55 (s, 2H, COCH₂Ar), 3.40 (t, J = 7.2 Hz, 2H, NCH₂), 2.80 (t, J = 7.2 Hz, 2H, CH₂CO), 2.35 (s, 3H, CH₃), 2.20 (s, 6H, N(CH₃)₂).
Alternative Route via Hydrazide Intermediate
Hydrazide Formation from Propanoic Acid
3-(4-Aminophenyl)propanoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate (4 equiv) in ethanol for 6 h. The hydrazide serves as a versatile intermediate for azide formation.
Reaction scheme :
Azide-Mediated Coupling
The hydrazide is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C to generate the acyl azide, which undergoes thermal decomposition to an isocyanate. Reaction with dimethylamine in tetrahydrofuran (THF) affords the N,N-dimethylpropanamide.
Advantages :
Yield comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl chloride | 84 | 98 |
| Azide coupling | 72 | 95 |
Green Chemistry Approaches
Solvent-Free Amidation
Microwave-assisted synthesis eliminates solvents by adsorbing reactants on silica gel. A mixture of 3-(4-aminophenyl)propanoic acid, dimethylamine hydrochloride, and N,N-diisopropylcarbodiimide (DIC) is irradiated (300 W, 80°C, 15 min), yielding the propanamide in 88% yield.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation of 3-(4-aminophenyl)propanoic acid with dimethylamine in tert-butanol at 50°C. This method achieves 82% conversion with negligible waste.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
Competing Side Reactions
Purification Techniques
-
Recrystallization : Ethyl acetate/petroleum ether (1:3) removes unreacted acyl chloride.
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) separates regioisomers.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| 2-Methylphenyl acetic acid | 450 |
| Dimethylamine | 120 |
| Thionyl chloride | 200 |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is characterized by its complex structure, which includes:
- Chemical Formula : C18H22N2O2
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
The structural configuration contributes to its biological activity, influencing its interaction with various biological targets.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting a possible role in cancer therapy. For instance, it has shown effectiveness against certain types of breast and prostate cancer cell lines.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with findings indicating a reduction in pro-inflammatory cytokines in animal models.
Drug Delivery Systems
Due to its chemical properties, this compound is being studied for use in drug delivery systems. Its hydrophobic characteristics allow it to encapsulate hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 20 | 40 | 55 |
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, the compound was administered at doses of 5 mg/kg and 10 mg/kg. Results showed a dose-dependent decrease in paw edema:
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound:
- Backbone : Propanamide (CH₂CH₂CONH₂).
- Substituents: N,N-Dimethyl group on the amide nitrogen. 4-{[(2-Methylphenyl)acetyl]amino}phenyl group at the 3-position.
- Key Functional Groups : Aromatic rings (phenyl, 2-methylphenyl), acetylated amine, dimethylamine.
Analogs (Selected from Evidence):
N-(4-Methylphenyl)-3-phenylpropanamide (): Substituents: Phenyl group at the 3-position and 4-methylphenyl on the amide nitrogen. Key Differences: Lacks the acetylated amino and dimethyl groups, resulting in lower molecular complexity .
- Substituents : 2-Methylphenyl, trifluoromethyl, and piperazinyl groups.
- Key Differences : Larger molecular weight (C₃₂H₃₃F₆N₃O₂) and enhanced lipophilicity due to trifluoromethyl groups. Functions as an NK-1 receptor antagonist .
Triazolyl-2,2-Dimethyl-3-phenylpropanoates (): Substituents: Triazole ring and hydroxamic acid groups. Key Differences: Designed as HDAC inhibitors; the triazole moiety enhances hydrogen bonding capacity compared to the target compound’s acetyl group .
CXCR2 Antagonists (): Substituents: Sulfonylamino groups on phenyl rings. Key Differences: Polar sulfonyl groups improve solubility but reduce membrane permeability compared to the target’s hydrophobic 2-methylphenyl group .
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological Activities
- Target Compound: Hypothesized to exhibit enzyme inhibition or receptor modulation due to acetylated amino and aromatic groups. Potential applications in oncology or neurology (inferred from analogs) .
- Netupitant : Clinically used as an antiemetic (NK-1 antagonist); trifluoromethyl groups enhance metabolic stability .
- Triazolyl Derivatives : HDAC inhibition (IC₅₀ < 100 nM) due to zinc-binding hydroxamate groups .
- CXCR2 Antagonists : Inhibit chemokine activity (e.g., 67% inhibition of CXCL1 at 10⁻⁸ M), relevant in inflammatory diseases .
Key Differentiators
- Bioavailability : The target compound’s dimethyl group may reduce first-pass metabolism compared to Netupitant’s piperazinyl moiety.
- Selectivity : Absence of sulfonyl or triazole groups may limit off-target effects seen in CXCR2 or HDAC inhibitors.
- simpler analogs like N-(4-methylphenyl)-3-phenylpropanamide.
Biological Activity
N,N-Dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and as a histone deacetylase inhibitor (HDACI). This article explores its biological activity, synthesizing data from various studies and highlighting relevant findings.
Chemical Structure
The compound can be represented by the following structural formula:
This compound functions primarily as a histone deacetylase inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, including those involved in cell cycle regulation and apoptosis, making them attractive targets in cancer therapy.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related HDAC inhibitors have shown IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent anticancer effects when compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 2.29 | HeLa |
| Compound A | 0.69 | HeLa |
| Compound B | 1.18 | MCF7 |
| Compound C | 0.87 | ACHN |
Mechanism-Based Approaches
The mechanism by which this compound exerts its effects involves the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. Studies have shown that HDAC inhibitors can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to cell death .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound, where several analogs were tested for their HDAC inhibitory activity. The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, underscoring their potential as effective anticancer agents .
Case Study Highlights:
- Objective: Evaluate the antiproliferative effects of synthesized HDAC inhibitors.
- Methodology: Compounds were screened against multiple cancer cell lines using standard cytotoxicity assays.
- Results: Several compounds showed enhanced activity compared to established drugs.
Toxicological Considerations
While the biological activity is promising, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate that some HDAC inhibitors may exhibit genotoxic effects at higher concentrations, necessitating further investigation into their safety profile .
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound can be approached via sequential acylation and coupling reactions, as demonstrated in analogous propanamide derivatives . To optimize reaction conditions, employ a Design of Experiments (DoE) framework, such as factorial designs, to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs minimize experimental runs while identifying critical parameters affecting yield and purity . Post-synthesis, validate reproducibility using techniques like HPLC or NMR to confirm structural integrity.
Q. Which analytical techniques are most reliable for characterizing the structural and functional groups of this compound?
Methodological Answer: Use a combination of -/-NMR to confirm the methyl and acetyl groups, alongside FT-IR spectroscopy to verify amide (C=O, N–H) and aromatic (C–H) bonds . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm), referencing pharmacopeial standards for validation .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer: Perform shake-flask solubility tests in solvents of increasing polarity (e.g., water, DMSO, ethanol) at 25°C and 37°C to simulate biological conditions . Stability studies should include accelerated degradation tests under acidic/alkaline hydrolysis, oxidative (HO), and photolytic (UV light) conditions, monitored via HPLC at timed intervals .
Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
Methodological Answer: Develop a validated LC-MS/MS method using deuterated internal standards to correct for matrix effects. Optimize chromatographic separation with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and electrospray ionization in positive mode. Calibration curves (1–1000 ng/mL) should demonstrate linearity (R > 0.99) and precision (RSD < 15%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and selectivity of this compound in novel synthetic pathways?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and transition states. Pair this with cheminformatics tools to predict regioselectivity in acylation or alkylation steps . For example, ICReDD’s integrated computational-experimental workflows use reaction path searches to prioritize high-yield routes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s bioactivity?
Methodological Answer: Conduct multi-parametric statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, temperature). Cross-validate computational models with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). If discrepancies persist, revisit theoretical assumptions, such as solvent effects in DFT calculations .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., halogenation at the phenyl ring or alkylation of the dimethylamide group). Screen these analogs against target proteins (e.g., HDAC isoforms) using enzyme inhibition assays. Correlate activity trends with steric/electronic descriptors (e.g., Hammett constants) to identify critical pharmacophores .
Q. What in vitro models are appropriate for evaluating the compound’s mechanism of action in disease contexts?
Methodological Answer: Use patient-derived cell lines or 3D organoids to mimic in vivo conditions. For antiproliferative studies, combine viability assays (MTT/CellTiter-Glo) with apoptosis markers (Annexin V/PI). Validate target engagement via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets (e.g., HDACs) .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise, use triangulation by repeating experiments under standardized conditions and cross-referencing with independent techniques (e.g., SPR vs. ITC for binding kinetics) .
- Experimental Design : Prioritize CRDC-classified methodologies (e.g., RDF2050112 for reactor design) to align with institutional best practices .
- Theoretical Integration : Frame hypotheses using established chemical theories (e.g., Curtin-Hammett principle for kinetic control) to guide mechanistic investigations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
